4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Description
Properties
Molecular Formula |
C29H34N2O4 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-[6-(4-tert-butylphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H34N2O4/c1-28(2,3)19-12-10-18(11-13-19)27-26-21(16-29(4,5)17-23(26)32)30-20-8-6-7-9-22(20)31(27)24(33)14-15-25(34)35/h6-13,27,30H,14-17H2,1-5H3,(H,34,35) |
InChI Key |
OZRYRMPNFHITFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CCC(=O)O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization
A palladium-mediated approach forms the diazepine core via cross-coupling and intramolecular condensation. Key steps include:
One-Pot Condensation with Isatoic Anhydride
Substituted 1,2-phenylenediamines react with isatoic anhydrides in aqueous acetic acid (50–98%) at 70–150°C to form diazepinones (Table 2).
| Diamine | Anhydride | AcOH Conc. (%) | Yield (%) |
|---|---|---|---|
| 4-Methyl-1,2-PDA | 6-Fluoro isatoic | 70 | 95 |
| 3,4-Dimethyl-1,2-PDA | Isatoic | 75 | 92 |
Introduction of 4-Tert-Butylphenyl Group
Friedel-Crafts Alkylation
The tert-butylphenyl moiety is introduced via Friedel-Crafts acylation using AlCl₃ or FeCl₃ (Table 3):
-
Toluene reacts with succinic anhydride to form 4-(4-methylphenyl)-4-oxobutanoic acid.
-
Subsequent tert-butylation uses tert-butyl chloride under acidic conditions.
| Substrate | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| Toluene | Succinic anhydride | AlCl₃ | 78 |
| 4-Methylphenyl oxobutanoic acid | tert-Butyl chloride | H₂SO₄ | 65 |
Functionalization with 4-Oxobutanoic Acid
Esterification/Acylation
The oxobutanoic acid side chain is introduced via Michael addition or esterification (Table 4):
-
Michael addition : α-Amino acid esters react with (E)-acrylic acid derivatives.
-
Ester hydrolysis : tert-Butyl esters are cleaved under acidic conditions to yield carboxylic acids.
| Intermediate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Diazepine-methyl ester | 4-Oxobutanoic acid | DCC/DMAP, RT | 82 |
| tert-Butyl ester | HCl (6M) | Reflux, 4h | 90 |
Catalytic Asymmetric Methods
Organocatalytic Three-Component Reaction
Chiral phosphoric acids (e.g., SPINOL-derived catalysts) enable enantioselective synthesis of dibenzo-diazepines (Table 5):
| Aldehyde | 1,2-Phenylenediamine | Cyclohexanedione | er (R:S) | Yield (%) |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | 1,2-PDA | 1,3-Cyclohexanedione | 92:8 | 98 |
Purification and Characterization
-
Chromatography : Silica gel column chromatography (EtOAc/hexane) isolates intermediates.
-
Crystallization : Ethanol/water recrystallization achieves >99% purity for final products.
-
Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., diazepine NH at δ 9.01–10.56 ppm).
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its stability and functional groups make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs Identified in Evidence
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid (CAS 1619908-20-1)
- Molecular formula: C₁₉H₁₇NO₃.
- Molecular weight : 307.34 g/mol.
- Key differences :
- Implications : Reduced lipophilicity (smaller substituents) may limit membrane permeability compared to the target compound.
11,12-Didehydro-ε-oxodibenz[b,f]azocine-5(6H)-hexanoic acid (CAS 1207355-31-4)
- Molecular formula: Not explicitly stated, but likely C₂₄H₂₃NO₃ (estimated).
- Key differences: Features a hexanoic acid chain instead of butanoic acid. Contains a conjugated diene system (11,12-didehydro) absent in the target compound. Similarity score: 0.98 .
- Implications : The longer acid chain may improve solubility but reduce binding affinity due to increased flexibility.
4-(Benzyl(phenyl)amino)-4-oxobutanoic acid (CAS 1425485-72-8)
- Molecular formula: C₁₇H₁₅NO₃.
- Substituted benzyl-phenylamine group instead of tert-butylphenyl. Similarity score: 0.80 .
- Implications : Reduced steric bulk may limit target specificity compared to the tertiary-butyl group in the target compound.
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid | 11,12-Didehydro-ε-oxodibenz[b,f]azocine-5(6H)-hexanoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~590.63 | 307.34 | ~400 (estimated) |
| XLogP | 6 | Not reported | Not reported |
| H-Bond Donors | 2 | 2 | 2 |
| Rotatable Bonds | 6 | 4 | 8 |
| Topological PSA (Ų) | 86.7 | ~80 | ~90 |
Key observations :
- Analogs with shorter chains (e.g., butanoic vs. hexanoic acid) may exhibit better membrane permeability .
Target Compound
While direct bioactivity data for the target compound are absent in the provided evidence, its structural features align with known bioactive molecules:
- The tert-butyl group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in lankacidin C (antitumor activity via redox-cofactor interactions) .
Analogs
- 11,12-Didehydro-ε-oxodibenz[b,f]azocine-5(6H)-hexanoic acid: The conjugated diene system may confer redox activity, similar to lankacidin C analogs with antitumor properties .
Biological Activity
The compound 4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic molecule belonging to the dibenzodiazepine class. Its unique structure, characterized by a dibenzodiazepine core fused with a butanoic acid moiety, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₃₃H₄₃N₃O₃, with a molecular weight of approximately 536.7 g/mol. The presence of both tert-butyl and methyl groups contributes to its distinctive chemical properties. The structural complexity allows for various interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₃₃H₄₃N₃O₃ |
| Molecular Weight | 536.7 g/mol |
| Core Structure | Dibenzodiazepine |
| Functional Groups | Butanoic acid moiety |
| Substituents | Tert-butyl and methyl groups |
Pharmacological Properties
Preliminary studies indicate that the compound may exhibit significant biological activities. Its structure suggests potential interactions with various biological targets, including:
- Antimicrobial Activity : Initial assessments suggest that the compound may possess antibacterial properties. Similar compounds in the dibenzodiazepine class have shown effectiveness against various bacterial strains.
- Cytotoxic Effects : Research indicates possible cytotoxic effects on cancer cell lines, similar to other dibenzodiazepine derivatives.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for evaluating its therapeutic potential. Possible mechanisms include:
- DNA Interaction : The compound may interact with DNA, leading to inhibition of replication or transcription.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways or signaling cascades.
Antibacterial Activity
A study conducted on related dibenzodiazepines demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Compounds were tested using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli.
- Results indicated that several derivatives exhibited high inhibition potency against these pathogens.
Cytotoxicity Studies
Research has also explored the cytotoxic effects of dibenzodiazepine derivatives on cancer cell lines:
- A study reported that certain derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways.
- The mechanism involved caspase activation and disruption of mitochondrial membrane potential.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and coupling steps. Key considerations include:
- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Palladium-based catalysts may improve coupling efficiency in dibenzodiazepine ring formation .
Post-synthesis, use HPLC (C18 columns, methanol/water mobile phase) to monitor purity (>95%) and NMR (1H/13C) to confirm structural integrity .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural conformation?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in the dibenzodiazepine core and confirms tert-butylphenyl substitution .
- X-ray crystallography : Provides absolute stereochemistry for chiral centers, if applicable .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Assess binding stability to receptors (e.g., GABA-A analogs) using force fields like CHARMM .
- Density Functional Theory (DFT) : Calculates electron distribution in the oxobutanoic acid moiety to predict reactivity .
- AI-driven QSAR Models : Train models on structural analogs to optimize pharmacokinetic properties (e.g., logP, solubility) .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
- Variable Temperature NMR : Reduces signal broadening caused by conformational flexibility in the hexahydrodiazepine ring .
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to distinguish exchangeable protons (e.g., NH groups) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., dibenzo[b,f]azocin derivatives) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize acidic residues (pH 6–8) before disposal in halogenated waste containers .
- Emergency Measures : Administer activated charcoal (1 g/kg) for accidental ingestion and seek immediate medical attention .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Analog Synthesis : Modify the tert-butylphenyl group to electron-withdrawing substituents (e.g., -CF3) to assess steric/electronic effects .
- Enzyme Inhibition Assays : Test derivatives against serine hydrolases or kinases to identify pharmacophores .
- Cryo-EM : Visualize compound-receptor complexes at near-atomic resolution .
Basic: How does this compound’s stability vary under different storage conditions?
- Thermal Stability : Store at –20°C in amber vials; degradation occurs >40°C (TGA/DSC analysis) .
- Light Sensitivity : UV/Vis spectroscopy shows photodegradation under UV light (λmax 254 nm) .
- pH Stability : Stable in pH 4–7 (HPLC retention time shifts at extreme pH) .
Advanced: What experimental designs address reproducibility challenges in pharmacological studies?
- Blinded Randomization : Assign compound batches to animal cohorts to minimize bias .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 with 95% CI .
- Batch-to-Batch Validation : Compare NMR spectra and HPLC chromatograms across synthesis batches .
Advanced: What methodologies are used to profile this compound’s pharmacokinetics and metabolite identification?
- In Vitro Microsomal Assays : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
- Radiolabeling : Synthesize 14C-labeled analogs for tissue distribution studies in rodent models .
Advanced: How can reaction optimization reduce byproduct formation during large-scale synthesis?
- Flow Chemistry : Continuous reactors minimize thermal gradients and improve yield (>80%) .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., catalyst loading, stoichiometry) .
- In Situ Monitoring : Use FTIR probes to track intermediate formation and adjust conditions in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
